((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate
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Overview
Description
“((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” is a complex organic-inorganic hybrid compound It features a diethylamino group, a hydroxypropyl group, and a dihydroanthracene core, coordinated with uranium and fumarate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((4-((3-(Diethylamino)-2-hydroxypropyl)amino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)(methyl)amino)dihydroxyuraniumfumarate” involves multiple steps:
Formation of the dihydroanthracene core: This can be achieved through the reduction of anthraquinone using a suitable reducing agent like sodium borohydride.
Introduction of the diethylamino and hydroxypropyl groups: This step involves nucleophilic substitution reactions where the diethylamino and hydroxypropyl groups are introduced.
Coordination with uranium: The dihydroanthracene derivative is then reacted with a uranium salt, such as uranyl nitrate, under controlled conditions to form the uranium complex.
Addition of fumarate: Finally, fumaric acid is added to the reaction mixture to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Batch reactors: for precise control over reaction conditions.
Purification techniques: like crystallization, chromatography, and recrystallization to obtain high-purity products.
Quality control: measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroanthracene core.
Reduction: Reduction reactions can occur at the uranium center, potentially altering its oxidation state.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino or hydroxypropyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Anthraquinone derivatives.
Reduction products: Uranium complexes with altered oxidation states.
Substitution products: Modified dihydroanthracene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions due to its unique structure.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: Used in studying biochemical pathways and interactions due to its complex structure.
Medicine
Radiopharmaceuticals: Potential use in targeted radiotherapy due to the presence of uranium.
Industry
Nuclear Research: Applications in nuclear fuel research and development.
Mechanism of Action
The compound exerts its effects through:
Coordination chemistry: The uranium center can interact with various biological and chemical targets.
Electron transfer: The dihydroanthracene core can participate in electron transfer reactions, influencing redox processes.
Comparison with Similar Compounds
Similar Compounds
Uranium complexes: Other uranium-based compounds with different ligands.
Dihydroanthracene derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Hybrid nature: The combination of organic and inorganic components makes it unique.
Functional diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C26H34N3O9U- |
---|---|
Molecular Weight |
770.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-[[3-(diethylamino)-2-hydroxypropyl]amino]-9,10-dioxoanthracen-1-yl]-methylazanide;uranium;dihydrate |
InChI |
InChI=1S/C22H27N3O3.C4H4O4.2H2O.U/c1-4-25(5-2)13-14(26)12-24-18-11-10-17(23-3)19-20(18)22(28)16-9-7-6-8-15(16)21(19)27;5-3(6)1-2-4(7)8;;;/h6-11,14,26H,4-5,12-13H2,1-3H3,(H2,23,24,27,28);1-2H,(H,5,6)(H,7,8);2*1H2;/p-1/b;2-1+;;; |
InChI Key |
WVGQFFFEWALRMG-FKQPBZCOSA-M |
Isomeric SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=C/C(=O)O)\C(=O)O.O.O.[U] |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)[N-]C)C(=O)C3=CC=CC=C3C2=O)O.C(=CC(=O)O)C(=O)O.O.O.[U] |
Origin of Product |
United States |
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